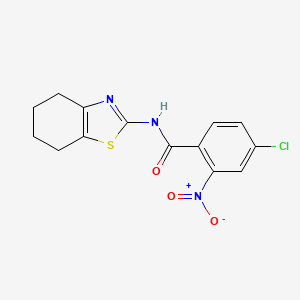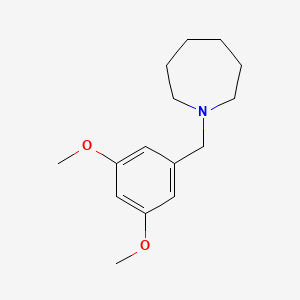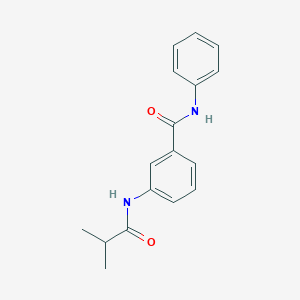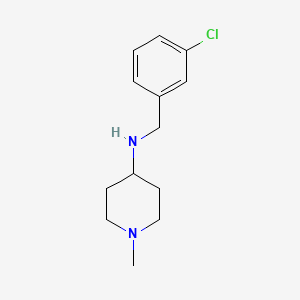
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide, also known as BDPY, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. BDPY is a pyrimidine derivative that is synthesized through a multi-step process, and its mechanism of action involves binding to specific proteins in the body.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide involves binding to specific proteins in the body, such as the p38 MAP kinase and the NMDA receptor. By binding to these proteins, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is able to modulate their activity, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the p38 MAP kinase, resulting in decreased inflammation. 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of neuronal activity. This inhibition has been shown to have neuroprotective effects, making 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide. One direction is to further investigate its potential use as an anti-inflammatory agent, particularly in the treatment of rheumatoid arthritis. Another direction is to investigate its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide and its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form a pyrimidine intermediate. This intermediate is then reacted with 3,4-methylenedioxyphenylacetonitrile to form the final product, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide. The synthesis process has been optimized to yield high purity and high yield of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(17-14-15-6-1-7-16-14)5-3-10-2-4-11-12(8-10)20-9-19-11/h1-8H,9H2,(H,15,16,17,18)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLDOPNVPHHHCM-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)


![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)



![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)